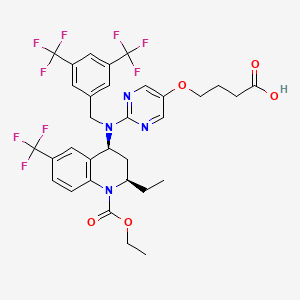

Obicetrapib

Description

Propriétés

IUPAC Name |

4-[2-[[3,5-bis(trifluoromethyl)phenyl]methyl-[(2R,4S)-1-ethoxycarbonyl-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinolin-4-yl]amino]pyrimidin-5-yl]oxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H31F9N4O5/c1-3-22-14-26(24-13-19(30(33,34)35)7-8-25(24)45(22)29(48)49-4-2)44(28-42-15-23(16-43-28)50-9-5-6-27(46)47)17-18-10-20(31(36,37)38)12-21(11-18)32(39,40)41/h7-8,10-13,15-16,22,26H,3-6,9,14,17H2,1-2H3,(H,46,47)/t22-,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRWORBQAOQVYBJ-GJZUVCINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=NC=C(C=N4)OCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1C[C@@H](C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=NC=C(C=N4)OCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H31F9N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

722.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866399-87-3 | |

| Record name | Obicetrapib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866399873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Obicetrapib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14890 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OBICETRAPIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8O74K609HN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Obicetrapib's Mechanism of Action on CETP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Obicetrapib (formerly TA-8995) is a potent, selective, and orally administered inhibitor of the Cholesteryl Ester Transfer Protein (CETP). Its mechanism of action centers on the disruption of lipid exchange between lipoproteins, leading to a favorable alteration of the lipid profile for the potential reduction of cardiovascular disease risk. By inhibiting CETP, this compound effectively blocks the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B (ApoB)-containing lipoproteins such as low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL). This inhibition results in a significant increase in HDL cholesterol (HDL-C) levels and a marked decrease in LDL cholesterol (LDL-C), non-HDL-C, and ApoB. Clinical trials have consistently demonstrated this compound's robust efficacy in modulating these key lipid parameters, positioning it as a promising agent in the management of dyslipidemia. This guide provides an in-depth technical overview of this compound's core mechanism of action, supported by quantitative data from clinical studies and detailed experimental methodologies.

Core Mechanism of Action: CETP Inhibition

Cholesteryl Ester Transfer Protein (CETP) is a plasma glycoprotein (B1211001) that facilitates the transfer of cholesteryl esters and triglycerides between lipoproteins. In the canonical lipid pathway, CETP mediates the transfer of cholesteryl esters from anti-atherogenic HDL particles to pro-atherogenic LDL and VLDL particles in exchange for triglycerides. This process contributes to the maturation of LDL particles and the reduction of HDL-C levels.

This compound selectively binds to CETP, inducing a conformational change that inhibits its lipid transfer function. While the precise in vitro IC50 or Ki value for this compound is not widely published in the available scientific literature, preclinical and clinical studies have confirmed its high potency. In early clinical studies, once-daily dosing with this compound resulted in near-complete inhibition of CETP activity (92–99%)[1][2]. This potent inhibition is the primary mechanism through which this compound exerts its lipid-modifying effects.

The binding of this compound to CETP is thought to occur at the N-terminal neck of the protein's hydrophobic tunnel, thereby physically obstructing the passage of lipids[3]. The chemical structure of this compound, being less lipophilic than some earlier CETP inhibitors, may contribute to its high specificity and potency[1].

dot

References

- 1. This compound: Reversing the Tide of CETP Inhibitor Disappointments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tolerability, pharmacokinetics and pharmacodynamics of TA-8995, a selective cholesteryl ester transfer protein (CETP) inhibitor, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

Obicetrapib's Impact on Reverse Cholesterol Transport: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Cholesterol Management

Atherosclerotic cardiovascular disease (ASCVD) remains a leading cause of global mortality, driven primarily by the accumulation of cholesterol in the arterial wall. While lowering low-density lipoprotein cholesterol (LDL-C) with statins is the cornerstone of ASCVD prevention, a significant residual risk persists. The Reverse Cholesterol Transport (RCT) pathway, a natural process for removing excess cholesterol from peripheral tissues and transporting it to the liver for excretion, represents a key therapeutic target. High-density lipoprotein (HDL) particles are the primary mediators of RCT.[1][2] Cholesteryl Ester Transfer Protein (CETP) is a crucial plasma glycoprotein (B1211001) that modulates the composition of lipoproteins and plays a pivotal role in the RCT cascade.[3][4][5]

Obicetrapib is a next-generation, potent, and selective oral CETP inhibitor under development for treating dyslipidemia and reducing ASCVD risk.[6][7][8] By inhibiting CETP, this compound fundamentally alters lipoprotein metabolism, leading to a reduction in atherogenic lipoproteins and a significant increase in HDL-C. This guide provides a detailed technical overview of this compound's mechanism, its quantitative effects on lipid profiles, and the direct evidence of its impact on the reverse cholesterol transport pathway.

Mechanism of Action: CETP Inhibition and the RCT Pathway

Reverse Cholesterol Transport is a multi-step process. It begins with the efflux of free cholesterol from peripheral cells, like macrophages in the arterial wall, onto nascent HDL particles. The enzyme lecithin-cholesterol acyltransferase (LCAT) then esterifies this cholesterol into cholesteryl esters (CE), trapping them in the HDL core and maturing the particle.

This is where CETP exerts its influence. CETP facilitates the transfer of these cholesteryl esters from mature HDL particles to apolipoprotein B (ApoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and LDL, in exchange for triglycerides (TG).[1][3][4] This action decreases the cholesterol content of HDL while enriching LDL particles with cholesterol, a pro-atherogenic step.

This compound selectively inhibits CETP, effectively blocking this exchange.[9][10] This inhibition leads to two primary outcomes:

-

Increased HDL-C: HDL particles become enriched with cholesteryl esters, increasing their size and the overall concentration of HDL-C in circulation.[3][6]

-

Decreased LDL-C: The transfer of CE to ApoB-containing particles is reduced. Furthermore, preclinical studies suggest that CETP inhibition with this compound leads to an upregulation of hepatic LDL receptor expression, which increases the clearance of LDL particles from circulation.[6][11]

The following diagram illustrates the central role of CETP in lipoprotein metabolism and the impact of its inhibition by this compound.

Quantitative Impact on Lipoprotein Profiles

Clinical trials have consistently demonstrated this compound's potent effects on key lipid and lipoprotein biomarkers. The tables below summarize the median percentage changes from baseline observed in major Phase 2 clinical trials, both as a monotherapy and in combination with other lipid-lowering agents.

Table 1: this compound as Monotherapy or Add-on to Statin Therapy

| Trial (Population) | This compound Dose | LDL-C | HDL-C | Apolipoprotein B (ApoB) | Non-HDL-C |

|---|---|---|---|---|---|

| TULIP [6] (Mild Dyslipidemia) | 5 mg | -45.3% | +162% | -33.6% | -41.0% |

| 10 mg | -45.0% | +179% | -34.0% | -41.7% | |

| ROSE [12][13] (On High-Intensity Statin) | 5 mg | -41.5% | +135% | -24.4% | -38.9% |

| 10 mg | -50.8% | +165% | -29.8% | -44.4% |

| BROADWAY [5][14] (ASCVD/HeFH on Max Tolerated Therapy) | 10 mg | -29.9% | N/A | Improved | Improved |

Table 2: this compound in Combination Therapy

| Trial (Population) | Therapy | LDL-C | HDL-C | Apolipoprotein B (ApoB) | Non-HDL-C |

|---|---|---|---|---|---|

| ROSE2 [6][15] (On High-Intensity Statin) | 10 mg this compound + 10 mg Ezetimibe (B1671841) | -63.4% | +142% | -43.1% | -57.1% |

| OCEAN [6][15] (Statin-Naïve or Low-Intensity Statin) | 5 mg this compound + 10 mg Ezetimibe | -52.0% | N/A | N/A | N/A |

Data represents median or mean percentage change from baseline. N/A indicates data not prominently reported in the cited sources.

Direct Evidence for Enhanced Reverse Cholesterol Transport

Beyond favorable modulation of lipoprotein concentrations, studies provide direct evidence that this compound enhances the overall RCT pathway, culminating in increased cholesterol excretion.

A key preclinical study utilized APOE*3-Leiden.CETP mice, a translational model with a human-like lipoprotein metabolism.[10] In this model, the combination of this compound and ezetimibe was shown to induce net fecal sterol loss , demonstrating an increase in the final step of RCT—the excretion of cholesterol from the body.[10] This finding suggests that the modifications to lipoprotein particles induced by this compound translate into a functionally significant enhancement of the entire transport pathway.

Furthermore, studies have noted that pharmacologically inhibited CETP activity, as achieved by this compound, results in higher cholesterol efflux capacity.[4] Cholesterol efflux capacity is a measure of the ability of a patient's HDL to accept cholesterol from macrophages, representing the crucial first step of RCT.[2][16]

The diagram below outlines the key steps in the RCT pathway and highlights where this compound's effects contribute to an overall enhancement of cholesterol removal.

Key Experimental Protocols

The quantitative data on this compound's effects are derived from rigorously designed preclinical and clinical studies. Below are summaries of the key methodologies employed.

Preclinical In Vivo Measurement of RCT

-

Model: The APOE*3-Leiden.CETP transgenic mouse model is frequently used. These mice develop a human-like lipoprotein profile and hyperlipidemia when fed a Western-type diet, making them a relevant translational model.[10]

-

Intervention: Mice are fed a diet supplemented with this compound (e.g., 2 mg/kg/day), ezetimibe, or a combination of both for a specified period.[10]

-

Measurement of Fecal Sterol Excretion: To quantify the final step of RCT, feces are collected over a set period (e.g., 72 hours). Lipids are extracted from the homogenized feces, and the amounts of neutral sterols and bile acids are quantified using gas chromatography-mass spectrometry (GC-MS). An increase in the excretion of these sterols in the treatment group compared to the control group indicates an enhancement of RCT.[10]

Clinical Trial Protocol (Exemplar: ROSE Trial)

The Randomized Study of this compound as an Adjunct to Statin Therapy (ROSE) provides a representative example of the clinical trial design used to evaluate this compound.[12][17]

-

Study Design: A Phase 2, randomized, double-blind, placebo-controlled, dose-finding trial.[12][17]

-

Population: Patients (n=120) with dyslipidemia (e.g., fasting LDL-C >70 mg/dL) already receiving stable, high-intensity statin therapy.[12][17]

-

Randomization and Intervention: Participants are randomized in a 1:1:1 ratio to receive one of three treatments once daily for 8 weeks (56 days):

-

Primary Efficacy Endpoint: The primary outcome is the percent change in LDL-C from baseline to day 56 for each this compound group compared to the placebo group.[12][17]

-

Secondary Endpoints: Include percent changes from baseline in other lipid parameters such as HDL-C, non-HDL-C, ApoB, and triglycerides, as well as safety and tolerability assessments.[12][17]

-

Lipid Measurement: Blood samples are collected at baseline and specified follow-up visits. Lipid panels are analyzed at a central laboratory to ensure consistency.

The workflow for such a clinical trial is visualized below.

In Vitro Cholesterol Efflux Capacity (CEC) Assay

-

Principle: This assay measures the ability of HDL in a serum sample to promote the efflux of cholesterol from cholesterol-loaded cells, typically mouse macrophage cell lines (e.g., J774).[16] It quantifies the first critical step of RCT.

-

Methodology:

-

Cell Loading: Macrophages are incubated with radio-labeled cholesterol (e.g., ³H-cholesterol) until they are cholesterol-loaded.

-

Serum Preparation: ApoB-containing lipoproteins are precipitated from patient plasma, isolating the HDL-containing fraction.

-

Efflux Measurement: The cholesterol-loaded macrophages are incubated with the patient's ApoB-depleted serum for a specified time (e.g., 4 hours).

-

Quantification: The amount of radio-labeled cholesterol that has moved from the cells into the medium is measured. The CEC is expressed as the percentage of cholesterol efflux relative to the total cholesterol in the cells.[16]

-

Conclusion

This compound is a potent CETP inhibitor that significantly improves atherogenic lipid profiles by substantially lowering LDL-C and ApoB while dramatically increasing HDL-C. The mechanism of CETP inhibition is central to the functionality of the reverse cholesterol transport pathway. Crucially, evidence from preclinical models demonstrates that this potent modulation of lipoproteins translates into an enhanced, functional RCT pathway, evidenced by an increase in total body cholesterol excretion.[10] The robust clinical data, combined with direct evidence of enhanced RCT, positions this compound as a promising therapeutic agent for high-risk patients with dyslipidemia, addressing a critical unmet need in cardiovascular medicine. Ongoing Phase 3 cardiovascular outcome trials will ultimately determine its role in reducing ASCVD events.[6][18]

References

- 1. benchchem.com [benchchem.com]

- 2. Reverse cholesterol transport - Wikipedia [en.wikipedia.org]

- 3. ahajournals.org [ahajournals.org]

- 4. Cholesteryl ester transfer protein inhibition: a pathway to reducing risk of morbidity and promoting longevity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]

- 6. This compound: Reversing the Tide of CETP Inhibitor Disappointments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound: Reversing the Tide of CETP Inhibitor Disappointments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluating this compound as an emerging treatment for patients with dyslipidemia: a game changer? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is this compound used for? [synapse.patsnap.com]

- 10. newamsterdampharma.com [newamsterdampharma.com]

- 11. newamsterdampharma.com [newamsterdampharma.com]

- 12. Lipid lowering effects of the CETP inhibitor this compound in combination with high-intensity statins: a randomized phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cholesteryl Ester Transfer Protein Inhibition Reduces Major Adverse Cardiovascular Events by Lowering Apolipoprotein B Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 14. TheRightDoctors|World's Best Medical Minds [therightdoctors.com]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Reverse cholesterol transport: current assay methods, alterations with disease and response to therapeutic intervention [frontiersin.org]

- 17. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 18. This compound Trial Enlists 9,000+ for Phase 3 Cardiovascular Study [synapse.patsnap.com]

The Pharmacokinetics of Obicetrapib: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obicetrapib is an investigational, next-generation, oral, once-daily, low-dose selective cholesteryl ester transfer protein (CETP) inhibitor.[1] It is currently in late-stage clinical development for the treatment of dyslipidemia and the reduction of cardiovascular risk.[1][2] This technical guide provides an in-depth analysis of the pharmacokinetic profile of this compound, summarizing key data from preclinical and clinical studies. The information is intended to support researchers, scientists, and drug development professionals in understanding the absorption, distribution, metabolism, and excretion (ADME) of this promising therapeutic agent.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of the CETP enzyme.[3] CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein cholesterol (HDL-C) to apolipoprotein B (ApoB)-containing lipoproteins, such as low-density lipoprotein cholesterol (LDL-C) and very-low-density lipoprotein (VLDL).[3] By inhibiting this process, this compound effectively increases HDL-C levels while concurrently lowering LDL-C levels.[3] This dual action on the lipid profile makes it a compelling candidate for managing dyslipidemia.[3] Furthermore, CETP inhibition may also upregulate the LDL receptor pathway, leading to increased clearance of LDL from circulation.[1]

Caption: Mechanism of Action of this compound.

Pharmacokinetic Profile

Absorption

Following oral administration, this compound is absorbed with peak plasma concentrations (Tmax) typically occurring within 4 to 6 hours.[4] A study in healthy Chinese individuals showed that the blood concentration of this compound peaked at approximately 4 hours across 5, 10, and 25 mg single doses.[5][6]

Distribution

A population pharmacokinetic analysis of data from seven clinical trials described the disposition of this compound using a three-compartment model.[7] For a typical 75 kg individual, the apparent volume of distribution of the central compartment was estimated to be 36.1 L.[7]

Metabolism

This compound is not extensively metabolized.[6][8] In a study using radiolabeled 14C-obicetrapib in human volunteers, the unchanged parent drug was the predominant component in plasma.[6][8] No major metabolites were detected in plasma, urine, or feces.[6]

Excretion

The primary route of elimination for this compound is through the feces as the unchanged parent drug.[6][8] The drug was not detected in the urine of participants after multiple doses.[4] A population pharmacokinetic model characterized the elimination as first-order with an estimated apparent total body clearance of 0.81 L/h for a typical 75 kg individual.[7]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound from various clinical studies.

Table 1: Single-Dose Pharmacokinetics in Healthy Volunteers

| Dose | Cmax (ng/mL) | AUC(0-24h) (ng·h/mL) | Tmax (h) | t½ (h) | Study Population | Reference |

| 5 mg | 138 | 1816 | 3 | 148 | Healthy White Males | [4] |

| 10 mg | 251 | 3580 | 3 | 131 | Healthy White Males | [4] |

| 25 mg | 467 | 5952 | 3.5 | 121 | Healthy White Males | [4] |

Table 2: Multiple-Dose Pharmacokinetics

| Dose | Mean Plasma Level (ng/mL) | t½ (h) | Study Population | Study Phase | Reference |

| 2.5 mg | 194.5 (end of treatment) | - | Dyslipidemia Patients | Phase II | [2][4] |

| 10 mg | 506.3 (end of treatment) | 131 | Dyslipidemia Patients | Phase II | [2][4] |

Table 3: Effect of Food on this compound Bioavailability (10 mg dose)

| Condition | Cmax (ng/mL) | AUC (ng·h/mL) | Fold Increase | Study Population | Reference |

| Fasted | - | - | - | Healthy Adults | [4] |

| Fed (High-Fat Meal) | - | - | ~1.6 | Healthy Adults | [2][4] |

Experimental Protocols

Representative Phase II Clinical Trial Workflow (ROSE Study)

The ROSE study (NCT04753606) was a placebo-controlled, double-blind, randomized trial designed to evaluate the efficacy of this compound as an adjunct to high-intensity statin therapy.[4][9]

Caption: Workflow of the Phase II ROSE clinical trial.

Study Design:

-

A placebo-controlled, double-blind, randomized, dose-finding Phase II study.[9]

-

Participants were randomized to receive placebo, 5 mg this compound, or 10 mg this compound once daily for an 8-week treatment period.[9]

-

The treatment period was followed by a 4-week safety follow-up and a 15-week pharmacokinetic follow-up.[9]

Study Population:

-

A total of 120 patients with LDL-C levels >70 mg/dL and triglyceride levels <400 mg/dL who were receiving high-intensity statin therapy.[4][9]

Assessments:

-

The primary endpoint was the percent change from baseline in LDL-C at day 56.[9][10]

-

Secondary endpoints included assessing plasma concentrations of this compound during and after treatment.[4]

-

Safety and tolerability were assessed through clinical laboratory tests, vital signs, physical examinations, and incidence of adverse events.[11]

Pharmacokinetic Analysis:

-

Plasma concentrations of this compound were measured at scheduled time points throughout the study.[10][11]

-

Pharmacokinetic parameters such as Cmax, Tmax, and AUC were determined using standard non-compartmental methods.

Factors Influencing Pharmacokinetics

Studies have shown that there are no clinically relevant effects of age, gender, or ethnicity on the pharmacokinetic parameters of this compound.[4] While a high-fat meal can increase plasma levels by approximately 1.6-fold, the effect is considered minimal, suggesting that this compound can be administered with or without food.[1][4]

Drug-Drug Interactions

A study was conducted to assess the effect of this compound on the pharmacokinetics of atorvastatin (B1662188) and rosuvastatin (B1679574).[12] The results indicated no clinically significant pharmacokinetic interaction between multiple daily doses of this compound and single doses of either atorvastatin or rosuvastatin in healthy volunteers.[12] Another study is planned to evaluate the drug-drug interactions between this compound and ezetimibe.[13]

Conclusion

This compound exhibits a favorable pharmacokinetic profile characterized by predictable absorption, a long terminal half-life supporting once-daily dosing, minimal metabolism, and excretion primarily as an unchanged drug in the feces.[4][6][8] The pharmacokinetics are not significantly influenced by food, age, gender, or ethnicity.[1][4] These properties, combined with its potent lipid-modifying effects, position this compound as a promising agent for the management of dyslipidemia. Ongoing Phase III trials will further elucidate its long-term safety and impact on cardiovascular outcomes.[14]

References

- 1. This compound: Reversing the Tide of CETP Inhibitor Disappointments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound exhibits favorable physiochemical and pharmacokinetic properties compared to previous cholesteryl ester transfer protein inhibitors: An integrated summary of results from non-human primate studies and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. This compound exhibits favorable physiochemical and pharmacokinetic properties compared to previous cholesteryl ester transfer protein inhibitors: An integrated summary of results from non‐human primate studies and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Randomized, Parallel, Open‐Label, Single‐Dose and Multiple‐Dose Clinical Trial to Investigate the Pharmacokinetic, Pharmacodynamic, and Safety Profiles of this compound in Healthy Participants in China - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Guiding Dyslipidemia Treatment: A Population Pharmacokinetic-Pharmacodynamic Framework for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. | BioWorld [bioworld.com]

- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 12. A Drug-Drug Interaction Study Evaluating the Pharmacokinetic Consequences of this compound Therapy on Atorvastatin or Rosuvastatin Levels in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Study to Evaluate Drug-Drug Interactions of this compound Tablets and Ezetimibe Tablets in Healthy Adult Subjects [ctv.veeva.com]

- 14. NewAmsterdam Pharma Announces Positive Topline Data from Pivotal Phase 3 BROADWAY Clinical Trial Evaluating this compound in Patients with Atherosclerotic Cardiovascular Disease and/or Heterozygous Familial Hypercholesterolemia — NewAmsterdam Pharma [ir.newamsterdampharma.com]

The Potential of Obicetrapib in Early Alzheimer's Disease: A Technical Guide

An In-depth Examination of a Novel CETP Inhibitor for Neurodegenerative Disease Modification

Introduction

Obicetrapib, a potent, next-generation, oral, once-daily cholesteryl ester transfer protein (CETP) inhibitor, is emerging as a significant candidate in the therapeutic landscape for early-stage Alzheimer's disease (AD).[1] Initially developed for dyslipidemia and cardiovascular risk reduction, its mechanism of action—profoundly modulating lipid profiles—has demonstrated promising effects on key biomarkers of AD pathology.[1][2] This technical guide provides a comprehensive overview of the current evidence for this compound's potential in AD, focusing on its mechanism of action, data from recent clinical trials, and detailed experimental protocols for researchers, scientists, and drug development professionals.

Mechanism of Action: Linking Lipid Metabolism to Neurodegeneration

This compound's primary function is the inhibition of CETP, a plasma glycoprotein (B1211001) that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL).[1] By blocking this transfer, this compound significantly increases HDL cholesterol ("good cholesterol") and decreases LDL cholesterol ("bad cholesterol").[2]

The rationale for its application in Alzheimer's disease is multifactorial. Dysfunctional cholesterol transport is a known hallmark of AD, particularly in carriers of the APOE4 allele, the strongest genetic risk factor for late-onset AD. Impaired lipidation of Apolipoprotein E (ApoE) particles is believed to contribute to neuroinflammation and neurodegeneration. By improving lipid profiles, this compound may counteract these pathological processes. The proposed neuroprotective effects are thought to arise from:

-

Modulation of Cholesterol Homeostasis in the Brain: While peripheral lipoproteins do not easily cross the blood-brain barrier, CETP is expressed by astrocytes. CETP inhibitors that can access the central nervous system may directly influence brain cholesterol metabolism.

-

Indirect Effects on Amyloid-Beta (Aβ) and Tau Pathologies: Dysregulated cholesterol metabolism has been linked to the processing of amyloid precursor protein (APP) and the subsequent aggregation of Aβ peptides. By restoring cholesterol balance, this compound may indirectly mitigate Aβ pathology. Furthermore, recent clinical data suggests a significant impact on the progression of tau pathology biomarkers.

-

Anti-inflammatory and Antioxidant Effects: Elevated HDL levels are associated with anti-inflammatory and antioxidant properties, which could counteract the neuroinflammatory processes central to AD pathogenesis.

Clinical Trial Data

Recent clinical trials have provided compelling, albeit early, evidence for this compound's potential in modifying AD biomarkers.

Phase 3 BROADWAY Trial (AD Biomarker Sub-study)

A pre-specified sub-study of the Phase 3 BROADWAY trial (NCT05142722) evaluated the effect of this compound on plasma AD biomarkers in patients with atherosclerotic cardiovascular disease (ASCVD) and/or heterozygous familial hypercholesterolemia (HeFH).

| Biomarker | Patient Group | Treatment Change | Placebo Change | p-value |

| p-tau217 | Full Analysis Set (n=1515) | +1.99% (increase) | +4.98% (increase) | 0.019 |

| APOE4 Carriers (n=367) | +1.45% (increase) | +7.19% (increase) | 0.022 | |

| APOE4/E4 Homozygotes (n=29) | -7.81% (decrease) | +12.67% (increase) | 0.010 | |

| p-tau217/Aβ42:40 Ratio | Full Analysis Set | +2.51% (increase) | +6.55% (increase) | 0.004 |

| APOE4 Carriers | +2.1% (increase) | +10.2% (increase) | 0.005 | |

| LDL-C | Full Analysis Set | -33% (decrease) | N/A | <0.0001 |

| HDL-C | Full Analysis Set | +125% (increase) | N/A | N/A |

Data compiled from multiple sources reporting on the BROADWAY trial results.

Phase 2a Proof-of-Concept Trial (NCT05161715)

This open-label, single-arm study assessed the effects of this compound in patients with early AD who were carriers of at least one APOE4 allele.

| Biomarker (in CSF) | Change from Baseline (24 weeks) |

| 24-hydroxycholesterol | -11% |

| 27-hydroxycholesterol (B1664032) | -12% |

| Aβ42/40 ratio (in plasma) | +8% |

Data from the initial readout of the Phase 2a trial.

Experimental Protocols

Phase 3 BROADWAY AD Sub-study (NCT05142722)

-

Study Design: A pre-specified analysis within a global, randomized, double-blind, placebo-controlled, multicenter Phase 3 trial.

-

Participants: 1,515 patients with established ASCVD and/or HeFH whose LDL-C was not adequately controlled despite maximally tolerated lipid-lowering therapy. This included 367 APOE4 carriers.

-

Intervention: this compound 10 mg administered orally once daily, or placebo, for 12 months.

-

Primary Outcome Measure (AD Sub-study): Absolute and percent change in plasma p-tau217 over 12 months.

-

Additional Biomarkers: Neurofilament light chain (NfL), glial fibrillary acidic protein (GFAP), p-tau181, and the Aβ42/40 ratio were also assessed.

-

Biomarker Analysis: Plasma samples were collected at baseline and at 12 months for biomarker analysis. While the specific assay manufacturers have not been publicly disclosed, these biomarkers are typically measured using highly sensitive immunoassays (e.g., ELISA, Simoa).

Phase 2a Proof-of-Concept Study (NCT05161715)

-

Study Design: An open-label, single-arm, proof-of-concept Phase 2a study.

-

Participants: 13 patients with early Alzheimer's disease (clinical diagnosis Stage 3 or 4) carrying at least one copy of the APOE4 allele.

-

Intervention: this compound 10 mg administered orally once daily for 24 weeks.

-

Primary Objective: To evaluate the pharmacodynamics of this compound in cerebrospinal fluid (CSF) and plasma.

-

Key Biomarkers: 24- and 27-hydroxycholesterol in CSF, and the Aβ42/40 ratio in plasma. pTau181 levels were also monitored.

-

Biomarker Analysis: CSF and plasma samples were collected at baseline and at 24 weeks. Analysis of hydroxycholesterols typically involves mass spectrometry, while the Aβ ratio and pTau181 are measured by immunoassays.

Discussion and Future Directions

The data from the BROADWAY sub-study and the Phase 2a trial are highly encouraging, suggesting that this compound can significantly slow the progression of key AD biomarkers, with the most pronounced effects observed in the high-risk APOE4 carrier population. The reduction in the progression of p-tau217, a key marker of tau pathology, is particularly noteworthy.

These findings support the hypothesis that modulating lipid metabolism via CETP inhibition could be a viable upstream, preventative strategy for Alzheimer's disease. The favorable safety profile observed in the cardiovascular trials, combined with the convenience of an oral, once-daily administration, makes this compound a compelling candidate for further investigation in AD.

Future research should focus on several key areas:

-

Dedicated Clinical Trials in AD Populations: Larger, longer-term, placebo-controlled trials in patients with preclinical or early-stage AD are necessary to confirm these biomarker findings and to assess the impact of this compound on cognitive and functional outcomes.

-

Elucidation of CNS Mechanisms: Preclinical studies are needed to further detail the specific molecular mechanisms by which this compound and CETP inhibition affect amyloid and tau pathology, neuroinflammation, and cerebrovascular function.

-

Head-to-Head Comparisons: As other lipid-modulating therapies are explored for AD, comparative studies will be important to understand the relative efficacy and mechanisms of different approaches.

Conclusion

This compound represents a promising and novel approach to the potential prevention and treatment of early Alzheimer's disease. Its potent effects on lipid metabolism, coupled with the significant and favorable modulation of core AD biomarkers in recent clinical trials, provide a strong rationale for its continued development as a neuroprotective agent. The data gathered to date, particularly in the high-risk APOE4 carrier population, underscore the potential of targeting the intersection of cardiovascular and neurodegenerative pathways to combat this devastating disease.

References

The Role of Obicetrapib in Atherosclerotic Plaque Stabilization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Obicetrapib, a potent and selective cholesteryl ester transfer protein (CETP) inhibitor, is emerging as a promising therapeutic agent for managing dyslipidemia and reducing the risk of atherosclerotic cardiovascular disease (ASCVD). Beyond its robust effects on lipid profiles, particularly the significant reduction of low-density lipoprotein cholesterol (LDL-C) and elevation of high-density lipoprotein cholesterol (HDL-C), there is a growing body of evidence suggesting a potential role for this compound in promoting the stabilization of atherosclerotic plaques. This technical guide provides a comprehensive overview of the current understanding of this compound's impact on plaque stability, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining relevant experimental methodologies.

Introduction: The Unstable Plaque and the Promise of CETP Inhibition

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within the arterial walls. The clinical manifestation of atherosclerosis is often not the gradual narrowing of the arteries, but rather the acute rupture of a vulnerable, unstable plaque, leading to thrombosis and subsequent myocardial infarction or stroke. Plaque stability is therefore a critical therapeutic target.

Cholesteryl ester transfer protein (CETP) facilitates the transfer of cholesteryl esters from anti-atherogenic HDL to pro-atherogenic apolipoprotein B (ApoB)-containing lipoproteins like VLDL and LDL.[1] Inhibition of CETP, therefore, leads to a favorable lipid profile with increased HDL-C and decreased LDL-C.[1][2] While early CETP inhibitors faced challenges, this compound, a next-generation inhibitor, has demonstrated a favorable safety and efficacy profile in numerous clinical trials.[2][3] The central hypothesis is that by profoundly modifying the lipid landscape, this compound can alter the composition and inflammatory status of atherosclerotic plaques, shifting them towards a more stable phenotype.

Mechanism of Action: From Lipid Modulation to Plaque Stabilization

This compound's primary mechanism of action is the potent and selective inhibition of CETP. This leads to a cascade of effects on lipoprotein metabolism, which is hypothesized to translate into increased plaque stability through several interconnected pathways.

Impact on Lipoprotein Metabolism

By blocking CETP, this compound prevents the transfer of cholesteryl esters from HDL to LDL and VLDL. This results in:

-

Increased HDL-C and enhanced reverse cholesterol transport: Higher levels of larger, cholesteryl ester-rich HDL particles are thought to enhance the process of reverse cholesterol transport (RCT), where excess cholesterol is removed from peripheral tissues, including macrophage foam cells within atherosclerotic plaques, and transported back to the liver for excretion.

-

Decreased LDL-C and other atherogenic lipoproteins: this compound significantly reduces levels of LDL-C, non-HDL-C, and ApoB. This reduction in the circulating pool of atherogenic lipoproteins decreases their influx into the arterial wall, a critical step in plaque formation and progression.

-

Reduction in Lipoprotein(a): this compound has also been shown to lower levels of Lipoprotein(a) [Lp(a)], an independent and causal risk factor for ASCVD.

dot

Figure 1: Hypothesized signaling pathway of this compound in atherosclerotic plaque stabilization.

Cellular Mechanisms of Plaque Stabilization

The alterations in lipoprotein metabolism are believed to influence the cellular processes within the atherosclerotic plaque, leading to stabilization:

-

Reduced Macrophage Foam Cell Formation: By lowering circulating LDL and enhancing cholesterol efflux via HDL, this compound is expected to reduce the accumulation of cholesterol in macrophages, thereby limiting the formation of lipid-laden foam cells, a hallmark of unstable plaques.

-

Decreased Inflammation: Atherosclerosis is an inflammatory disease. Preclinical evidence suggests that this compound reduces vascular inflammation, as indicated by decreased expression of endothelial adhesion molecules (ICAM-1) and inflammasome components (NLRP3).

-

Favorable Plaque Composition Changes: A stable plaque is characterized by a thick fibrous cap and a small lipid core. By reducing lipid deposition and inflammation, this compound is hypothesized to promote a more stable plaque phenotype.

Preclinical Evidence

Preclinical studies using the APOE*3-Leiden.CETP mouse model, which has a human-like lipoprotein metabolism, have provided direct evidence for this compound's role in atherosclerosis.

Reduction in Atherosclerotic Lesion Size and Severity

In a 28-week study, APOE*3-Leiden.CETP mice fed a Western-type diet and treated with this compound showed a significant reduction in atherosclerotic lesion size. The combination of this compound and ezetimibe (B1671841) demonstrated a synergistic effect in reducing both non-HDL-C levels and atherosclerotic lesion development.

Improvement in Plaque Stability and Reduced Inflammation

Treatment with this compound, alone or in combination with ezetimibe, led to improvements in lesion severity, characterized by a reduction in severe lesions and an increase in unaffected aortic segments. Furthermore, this compound treatment was associated with reduced plaque inflammation, as evidenced by a significant decrease in endothelial ICAM-1 expression, a reduction in the number of monocytes adhering to the endothelium, and a decrease in the NLRP3 positive area within the atherosclerotic lesions.

Table 1: Summary of Preclinical Findings in APOE*3-Leiden.CETP Mice

| Parameter | This compound Treatment Effect | Combination (this compound + Ezetimibe) Effect |

| Atherosclerotic Lesion Size | Reduced | Synergistically Reduced |

| Lesion Severity | Reduced (fewer severe lesions) | Reduced |

| Endothelial ICAM-1 Expression | Significantly Reduced | Reduced |

| Monocyte Adhesion | Reduced | Reduced |

| NLRP3 Positive Area in Lesions | Reduced | Reduced |

Clinical Evidence

Numerous Phase 2 and 3 clinical trials have established the profound lipid-modifying effects of this compound. While dedicated plaque stabilization outcome trials are ongoing, existing clinical data provide a strong rationale for its potential benefits.

Lipid and Lipoprotein Modifications

The following tables summarize the significant changes in key lipid parameters observed in major clinical trials of this compound.

Table 2: Percent Change from Baseline in LDL-C in Key Clinical Trials

| Trial | Patient Population | Treatment Arm | Placebo-Adjusted LDL-C Reduction (%) |

| ROSE | On high-intensity statins | 10 mg this compound | -40.1% |

| ROSE2 | On high-intensity statins | 10 mg this compound | -51% (with ezetimibe: -63%) |

| BROADWAY | ASCVD or HeFH | 10 mg this compound | -32.6% |

| BROOKLYN | HeFH | 10 mg this compound | -36.3% (Day 84), -41.5% (Day 365) |

| Meta-analysis (9 RCTs) | Various | This compound | -36.5% |

Table 3: Percent Change from Baseline in Other Key Lipid Parameters (Meta-analysis of 9 RCTs)

| Parameter | Placebo-Adjusted Mean Difference (%) | 95% Confidence Interval |

| Apolipoprotein B (ApoB) | -23.8 | -28.2 to -19.3 |

| non-HDL-C | -30.9 | -34.6 to -27.1 |

| Lipoprotein(a) [Lp(a)] | -36.1 | -44.4 to -27.8 |

| HDL-C | +142.6 | +128.6 to 156.6 |

| Triglycerides | +0.13 | -7.01 to 7.26 |

Inflammatory Biomarkers

Data on the effect of this compound on inflammatory markers is emerging. In the pivotal Phase 3 BROOKLYN trial in patients with Heterozygous Familial Hypercholesterolemia (HeFH), there was no difference from placebo in high-sensitivity C-reactive protein (hs-CRP) levels. Further analyses from ongoing trials will provide a more complete picture of this compound's impact on a broader range of inflammatory biomarkers.

Ongoing Plaque Imaging and Cardiovascular Outcome Trials

The direct effect of this compound on atherosclerotic plaque is being investigated in dedicated clinical trials.

-

REMBRANDT (A CCTA Imaging Trial to Evaluate the Effect of this compound/Ezetimibe on Coronary Plaque; NCT06305559): This ongoing Phase 3 study will assess the impact of this compound 10 mg in combination with ezetimibe 10 mg on coronary plaque and inflammation characteristics using cardiovascular computed tomography angiography (CCTA). The primary endpoint is the change in total non-calcified coronary atherosclerotic plaque volume at 18 months.

-

PREVAIL (Cardiovascular Outcome Study to Evaluate the Effect of this compound in Patients With Cardiovascular Disease; NCT05202509): This large-scale cardiovascular outcomes trial will provide definitive evidence on whether the lipid-modifying effects of this compound translate into a reduction in major adverse cardiovascular events.

Experimental Protocols

Preclinical Assessment of Atherosclerosis in APOE*3-Leiden.CETP Mice

dot

Figure 2: Experimental workflow for preclinical evaluation of this compound in APOE*3-Leiden.CETP mice.

A representative protocol for evaluating the effect of this compound on atherosclerosis in the APOE*3-Leiden.CETP mouse model is as follows:

-

Animal Model: Male or female APOE*3-Leiden.CETP mice are used as they develop hyperlipidemia and atherosclerosis on a Western-type diet in a manner that is translationally relevant to humans.

-

Diet and Treatment: Mice are fed a Western-type diet containing 0.05% cholesterol for a period of 28 weeks. The diet is either given alone (control group) or supplemented with this compound (e.g., 2 mg/kg/day), ezetimibe (e.g., 0.6 mg/kg/day), or a combination of both.

-

Atherosclerosis Assessment: After the treatment period, the mice are euthanized, and the aortic root is harvested. The aortic root is sectioned and stained with hematoxylin (B73222) and eosin (B541160) (H&E) and Oil Red O to visualize the atherosclerotic plaques.

-

Quantitative Analysis: The size and severity of the atherosclerotic lesions are quantified using image analysis software. Plaque composition can be further analyzed through immunohistochemical staining for macrophages (e.g., Mac-3 or CD68) and collagen (e.g., Masson's trichrome).

-

Inflammation Marker Analysis: Immunohistochemistry is performed on aortic root sections to quantify the expression of inflammatory markers such as ICAM-1 and NLRP3.

Clinical Assessment of Coronary Plaque by CCTA (REMBRANDT Trial Protocol)

dot

Figure 3: Experimental workflow for the REMBRANDT CCTA clinical trial.

The ongoing REMBRANDT trial provides a detailed protocol for assessing the impact of this compound on coronary plaque:

-

Patient Population: The study enrolls adult participants with high-risk ASCVD who are not adequately controlled by their maximally tolerated lipid-modifying therapy. Key inclusion criteria include a fasting serum LDL-C ≥70 mg/dL and an evaluable non-calcified plaque volume of at least 75 mm³ in the major epicardial coronary arteries.

-

Study Design: This is a placebo-controlled, double-blind, randomized, Phase 3 study.

-

Intervention: Participants are randomized to receive either a fixed-dose combination of this compound 10 mg + ezetimibe 10 mg daily or a matching placebo for 18 months.

-

Imaging Protocol: Coronary CT angiography (CCTA) is performed at baseline and at 18 months to evaluate coronary plaque characteristics.

-

Primary Outcome Measure: The primary endpoint is the effect of the treatment on the total non-calcified coronary atherosclerotic plaque volume (NCPV) at 18 months.

-

Secondary Outcome Measures: These include the absolute and percent change from baseline to 18 months in total NCPV, NCPV in the most diseased coronary segment, LDL-C levels, and the perivascular fat attenuation index (FAI), a marker of vascular inflammation.

In Vitro Macrophage Cholesterol Efflux Assay

While a specific protocol for this compound is not publicly available, a general methodology for assessing the impact of a CETP inhibitor on macrophage cholesterol efflux is as follows:

-

Cell Culture: A macrophage cell line (e.g., J774A.1 or THP-1) is cultured. THP-1 monocytes are differentiated into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA).

-

Cholesterol Loading and Labeling: Macrophages are incubated with a medium containing acetylated LDL (acLDL) and a radiolabeled cholesterol tracer (e.g., [³H]-cholesterol) for 24-48 hours to induce foam cell formation and label the intracellular cholesterol pools.

-

Equilibration: The cells are washed and incubated in a serum-free medium to allow for the equilibration of the radiolabeled cholesterol.

-

Cholesterol Efflux: The cells are then incubated with cholesterol acceptors, such as HDL isolated from subjects treated with this compound or placebo.

-

Quantification: The amount of radiolabeled cholesterol released from the cells into the medium is measured using liquid scintillation counting. The cell-associated radioactivity is also measured after cell lysis. Cholesterol efflux is expressed as the percentage of radiolabeled cholesterol released into the medium relative to the total radiolabeled cholesterol in the well (medium + cells).

Conclusion and Future Directions

This compound has demonstrated robust and consistent efficacy in modifying the lipid profile in a pro-atheroprotective manner. The preclinical data in a translationally relevant animal model strongly suggest that these lipid changes translate into a reduction in atherosclerosis and an improvement in plaque stability, partly through the attenuation of vascular inflammation. The ongoing REMBRANDT CCTA imaging trial and the PREVAIL cardiovascular outcomes trial are poised to provide definitive clinical evidence of this compound's role in atherosclerotic plaque stabilization and the prevention of cardiovascular events.

The comprehensive data gathered to date position this compound as a potentially valuable therapeutic option for high-risk patients with ASCVD. Future research should continue to elucidate the precise molecular signaling pathways downstream of CETP inhibition that contribute to plaque stabilization and explore the full spectrum of its anti-inflammatory properties. The results of the ongoing clinical trials are eagerly awaited and will be instrumental in defining the future role of this compound in the management of atherosclerotic cardiovascular disease.

References

Methodological & Application

Application Notes and Protocols for Obicetrapib in In Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Obicetrapib, a potent and selective Cholesteryl Ester Transfer Protein (CETP) inhibitor, in various in vitro cell culture experiments. The following sections offer guidance on recommended cell lines, dosage concentrations, and methodologies for key assays to investigate the cellular mechanisms of this compound.

Mechanism of Action

This compound is an investigational drug that inhibits the Cholesteryl Ester Transfer Protein (CETP). CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL)[1][2]. By inhibiting CETP, this compound increases HDL cholesterol levels while decreasing LDL cholesterol levels[2][3]. Preclinical studies have indicated that this inhibition leads to reduced hepatic cholesterol, which in turn upregulates the expression of LDL receptors and enhances the clearance of LDL cholesterol from circulation[1].

Data Presentation: Recommended Starting Concentrations for In Vitro Assays

The following table summarizes suggested starting concentrations for this compound in various cell-based assays. These concentrations are derived from the known potent activity of this compound and may require optimization depending on the cell type and specific experimental conditions. It is recommended to perform a dose-response curve to determine the optimal concentration for your experiments.

| Assay Type | Recommended Cell Line | This compound Concentration Range (nM) | Incubation Time | Key Outcome |

| CETP Inhibition Assay | N/A (uses human plasma) | 1 - 1000 | 1 - 2 hours | IC50 determination |

| Cholesterol Efflux Assay | THP-1, J774A.1 macrophages | 10 - 500 | 4 - 24 hours | Increased cholesterol efflux to HDL |

| LDL Uptake Assay | HepG2, Huh7 hepatocytes | 50 - 1000 | 12 - 48 hours | Increased LDL uptake |

| Foam Cell Formation Assay | THP-1 derived macrophages | 100 - 2000 | 24 - 72 hours | Reduction in lipid accumulation |

Experimental Protocols

In Vitro CETP Inhibition Assay (Fluorometric)

This protocol is adapted from established methods for other CETP inhibitors and is suitable for determining the half-maximal inhibitory concentration (IC50) of this compound.

Principle: This assay utilizes a donor lipoprotein particle containing a self-quenched fluorescently labeled lipid. In the presence of active CETP from human plasma, the fluorescent lipid is transferred to an acceptor lipoprotein, resulting in de-quenching and an increase in fluorescence. This compound will inhibit this transfer, leading to a reduced fluorescence signal.

Materials:

-

This compound

-

DMSO (cell culture grade)

-

Human plasma

-

Fluorometric CETP assay kit (containing donor and acceptor lipoproteins)

-

Assay buffer

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

Serial Dilutions: Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations (e.g., from 1 nM to 10 µM).

-

Assay Preparation: In a 96-well plate, add 2 µL of each this compound dilution. For the positive control (no inhibition), add 2 µL of DMSO. For the blank (no CETP activity), add 2 µL of DMSO.

-

Plasma Dilution: Dilute human plasma in assay buffer as recommended by the assay kit manufacturer (e.g., 1:10).

-

Initiate Reaction: Add the diluted plasma to each well (except the blank wells). To the blank wells, add assay buffer instead of plasma.

-

Add Donor and Acceptor Lipoproteins: Add the donor and acceptor lipoproteins from the kit to all wells.

-

Incubation: Incubate the plate at 37°C for the time specified in the kit instructions (typically 1-2 hours), protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cholesterol Efflux Assay

This protocol measures the ability of this compound to enhance cholesterol efflux from macrophage foam cells to HDL acceptors.

Principle: Macrophages are loaded with labeled cholesterol (e.g., [³H]-cholesterol or a fluorescent analog like BODIPY-cholesterol) to form foam cells. The cells are then treated with this compound in the presence of a cholesterol acceptor (HDL). The amount of labeled cholesterol transferred from the cells to the medium is quantified to determine the rate of efflux.

Materials:

-

THP-1 or J774A.1 macrophage cell line

-

RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin

-

Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

-

[³H]-cholesterol or BODIPY-cholesterol

-

Acetylated LDL (acLDL)

-

Bovine serum albumin (BSA)

-

HDL (as cholesterol acceptor)

-

This compound

-

Scintillation counter or fluorescence microplate reader

-

24-well plates

Procedure:

-

Cell Seeding and Differentiation: Seed THP-1 monocytes in 24-well plates and differentiate them into macrophages by incubating with PMA (e.g., 100 nM) for 48-72 hours.

-

Cholesterol Loading and Labeling: Wash the differentiated macrophages and incubate them with medium containing acLDL (e.g., 50 µg/mL) and [³H]-cholesterol (e.g., 1 µCi/mL) for 24-48 hours to induce foam cell formation.

-

Equilibration: Wash the cells with serum-free medium and then incubate for 18-24 hours in medium containing BSA (e.g., 0.2%) to allow for equilibration of the labeled cholesterol pools.

-

Treatment: Wash the cells and incubate them with serum-free medium containing HDL (e.g., 50 µg/mL) as the cholesterol acceptor and various concentrations of this compound (e.g., 10-500 nM) for 4-24 hours. Include a vehicle control (DMSO).

-

Quantification:

-

Collect the medium from each well.

-

Lyse the cells in each well with a suitable lysis buffer.

-

Measure the radioactivity in an aliquot of the medium and the cell lysate using a scintillation counter.

-

-

Calculation: Calculate the percent cholesterol efflux as: (DPM in medium / (DPM in medium + DPM in cell lysate)) x 100.

Visualization of Pathways and Workflows

Caption: Mechanism of CETP inhibition by this compound.

Caption: Workflow for the Cholesterol Efflux Assay.

References

Application Notes and Protocols for Studying Obicetrapib's Effects on Atherosclerosis in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing animal models to investigate the therapeutic effects of Obicetrapib on atherosclerosis. This compound is a potent and selective cholesteryl ester transfer protein (CETP) inhibitor designed to raise high-density lipoprotein cholesterol (HDL-C) and lower low-density lipoprotein cholesterol (LDL-C), thereby offering a promising strategy for the management of dyslipidemia and the reduction of atherosclerotic cardiovascular disease risk.

Introduction to this compound and its Mechanism of Action

This compound is an investigational drug that inhibits the CETP enzyme.[1] CETP facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins like VLDL and LDL.[1] By blocking this transfer, this compound effectively increases HDL-C levels while reducing LDL-C concentrations.[1] This dual action on lipid profiles makes this compound a compelling candidate for mitigating the progression of atherosclerosis, a disease characterized by the buildup of cholesterol-laden plaques in the arteries.[1] Preclinical studies have demonstrated that this compound's inhibition of CETP leads to a significant reduction in non-HDL-C levels and a subsequent decrease in the development of atherosclerotic plaques.

Recommended Animal Model: APOE*3-Leiden.CETP Mice

A highly relevant translational animal model for studying the effects of CETP inhibitors like this compound is the APOE3-Leiden.CETP transgenic mouse. This model incorporates the human CETP gene, which is naturally absent in wild-type mice, and a variant of the human apolipoprotein E gene (APOE3-Leiden) that leads to a human-like lipoprotein profile and susceptibility to diet-induced hyperlipidemia and atherosclerosis. When fed a Western-type diet, these mice develop robust atherosclerotic lesions, making them an excellent platform to evaluate the efficacy of anti-atherosclerotic therapies.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative effects of this compound, both as a monotherapy and in combination with ezetimibe, on key plasma lipid parameters and atherosclerotic lesion development in APOE*3-Leiden.CETP mice.

Table 1: Effects of this compound on Plasma Lipids in APOE*3-Leiden.CETP Mice

| Treatment Group | Total Plasma Cholesterol (% change from control) | Non-HDL-C (% change from control) | HDL-C (% change from control) | CETP Activity (% inhibition) |

| This compound (2 mg/kg/day) | -31% | -53% | Significant Increase | -98% |

| Ezetimibe (0.6 mg/kg/day) | -19% | -19% | Not specified | Not applicable |

| This compound + Ezetimibe | -53% | -75% | Significant Increase | -98% |

Table 2: Effects of this compound on Atherosclerotic Lesion Size in APOE*3-Leiden.CETP Mice

| Treatment Group | Atherosclerotic Lesion Size (% reduction from control) | Severe Lesions (% reduction from control) | Unaffected Aortic Segments (% increase from control) |

| This compound (2 mg/kg/day) | -90% | -82% | +347% |

| Ezetimibe (0.6 mg/kg/day) | -50% | -31% | Not specified |

| This compound + Ezetimibe | -98% | -98% | +442% |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation in an animal model of atherosclerosis.

References

Application Notes and Protocols for Measuring CETP Inhibition by Obicetrapib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obicetrapib is a potent and selective inhibitor of the Cholesteryl Ester Transfer Protein (CETP), a key plasma protein involved in lipid metabolism.[1][2] CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL).[1][3] Inhibition of CETP by this compound leads to increased HDL cholesterol (HDL-C) levels and decreased LDL cholesterol (LDL-C) levels, making it a promising therapeutic agent for the management of dyslipidemia and the reduction of cardiovascular risk.[4][5]

These application notes provide detailed protocols for in vitro assays to measure the inhibitory activity of this compound on CETP and summarize the quantitative effects of this compound on key lipid parameters from various clinical studies.

Mechanism of Action of CETP and Inhibition by this compound

CETP mediates the hetero-exchange of neutral lipids, transferring cholesteryl esters from HDL to VLDL and LDL in exchange for triglycerides.[6] This process ultimately results in lower HDL-C and higher LDL-C levels. This compound selectively binds to CETP, blocking this transfer and thereby remodeling lipoprotein profiles to a less atherogenic state.[7] Preclinical studies have shown that inhibiting CETP with this compound reduces hepatic cholesterol, leading to an upregulation of LDL receptor expression and increased clearance of LDL from the circulation.[2]

Quantitative Data: Efficacy of this compound in Clinical Trials

This compound has demonstrated significant efficacy in modulating lipid profiles across multiple clinical trials. The following tables summarize the placebo-adjusted least squares mean percentage changes in key lipid and apolipoprotein parameters.

Table 1: Effect of this compound Monotherapy on Lipid Parameters

| Clinical Trial | Dose | Duration | LDL-C Reduction | HDL-C Increase | ApoB Reduction | Non-HDL-C Reduction | Lp(a) Reduction |

| Phase 1 (Multiple Ascending Dose)[6] | 2.5-25 mg | - | 40-53% | 96-140% | - | - | - |

| TULIP[6] | 5 mg | 12 weeks | 45% | 179% | 34% | - | 33% |

| TULIP[6] | 10 mg | 12 weeks | 45% | 179% | 34% | - | 33% |

| OCEAN[8] | 5 mg | 8 weeks | 34% | - | - | - | - |

| Chinese Healthy Participants[9] | 10 mg | 14 days | 42% | 108% | - | - | - |

| BROADWAY[10] | 10 mg | 84 days | 33% | - | - | - | - |

| BROOKLYN[10] | 10 mg | 84 days | 36.3% | - | - | - | - |

| BROOKLYN (Sustained)[10] | 10 mg | 365 days | 41.5% | - | - | - | - |

Table 2: Effect of this compound in Combination Therapy on Lipid Parameters

| Clinical Trial | This compound Dose | Combination Agent | Duration | LDL-C Reduction | HDL-C Increase | ApoB Reduction | Non-HDL-C Reduction | Lp(a) Reduction |

| ROSE[3][8] | 5 mg | High-Intensity Statin | 8 weeks | up to 51% | up to 165% | up to 30% | up to 44% | up to 56.5% |

| ROSE[3][8] | 10 mg | High-Intensity Statin | 8 weeks | up to 51% | up to 165% | up to 30% | up to 44% | up to 56.5% |

| OCEAN[8] | 5 mg | Ezetimibe (10 mg) | 8 weeks | 52% | - | - | - | - |

Experimental Protocols

In Vitro CETP Inhibition Assay (Fluorometric)

This protocol describes a common method for measuring the inhibitory effect of this compound on CETP activity in vitro using a fluorometric assay. The principle relies on the transfer of a self-quenched fluorescently labeled lipid from a donor lipoprotein particle to an acceptor particle, which results in an increase in fluorescence upon de-quenching.[11][12]

Materials and Reagents:

-

This compound

-

CETP Activity Assay Kit (e.g., Sigma-Aldrich MAK106 or similar)[13]

-

CETP Donor Molecule (containing a self-quenched fluorescent lipid)

-

CETP Acceptor Molecule

-

CETP Assay Buffer

-

-

Recombinant human CETP or human plasma as a source of CETP

-

DMSO (anhydrous)

-

96-well black, clear-bottom microplates

-

Fluorescence microplate reader with excitation/emission wavelengths of ~465/535 nm

-

Multichannel pipettes

Protocol:

-

Preparation of this compound Stock Solution:

-

Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.

-

Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for testing.

-

-

Assay Reaction Setup:

-

Prepare a master mix containing the CETP enzyme (recombinant or diluted plasma) in CETP Assay Buffer.

-

In a 96-well plate, add 2 µL of each this compound dilution to the sample wells.

-

For the positive control (no inhibition), add 2 µL of DMSO.

-

For the blank (no CETP activity), add 2 µL of DMSO and an equivalent volume of assay buffer instead of the CETP enzyme solution.

-

Add the CETP enzyme master mix to all wells except the blank.

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

-

Initiation and Measurement:

-

Prepare a reaction mix containing the CETP Donor and Acceptor molecules according to the kit manufacturer's instructions.

-

Add the reaction mix to all wells to initiate the reaction.

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity kinetically over a period of 1-3 hours, with readings taken every 5-10 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Subtract the rate of the blank from all other rates.

-

Calculate the percent inhibition for each this compound concentration:

-

% Inhibition = [1 - (Rate with Inhibitor / Rate of Positive Control)] * 100

-

-

Determine the IC50 value:

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Use non-linear regression analysis (e.g., a four-parameter logistic fit) to calculate the IC50, which is the concentration of this compound that causes 50% inhibition of CETP activity.

-

References

- 1. The cholesteryl ester transfer protein (CETP) raises cholesterol levels in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. newamsterdampharma.com [newamsterdampharma.com]

- 3. Cholesteryl ester transfer protein inhibition: a pathway to reducing risk of morbidity and promoting longevity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-based mechanism and inhibition of cholesteryl ester transfer protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound—the Rebirth of CETP Inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lipid Exchange Mechanism of the Cholesteryl Ester Transfer Protein Clarified by Atomistic and Coarse-grained Simulations | PLOS Computational Biology [journals.plos.org]

- 7. This compound: Reversing the Tide of CETP Inhibitor Disappointments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. HTRF: A technology tailored for drug discovery - a review of theoretical aspects and recent applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The lipid transfer properties of CETP define the concentration and composition of plasma lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols for Evaluating Obicetrapib's Effect on Lipid Profiles in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obicetrapib is an investigational selective inhibitor of the cholesteryl ester transfer protein (CETP).[1][2] CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein cholesterol (HDL-C) to very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), and triglycerides from VLDL and LDL to HDL.[3][4] By inhibiting CETP, this compound aims to increase HDL-C levels and decrease LDL-C levels, thereby offering a potential therapeutic option for managing dyslipidemia and reducing the risk of atherosclerotic cardiovascular disease.[2][5] Preclinical evaluation in relevant animal models is a critical step in the development of CETP inhibitors like this compound. As mice do not naturally express CETP, transgenic mouse models expressing human CETP are essential for these studies.[6][7] The APOE*3-Leiden.CETP transgenic mouse model is a particularly relevant model as it develops a human-like lipoprotein profile and diet-induced hyperlipidemia.[8][9]

This document provides a detailed protocol for evaluating the effects of this compound on the lipid profiles of APOE*3-Leiden.CETP mice.

Signaling Pathway of CETP Inhibition

Caption: Mechanism of Action of this compound via CETP Inhibition.

Experimental Protocol

This protocol outlines a study to assess the efficacy of this compound in a diet-induced dyslipidemia mouse model.

Animal Model

-

Species: Mouse

-

Strain: APOE*3-Leiden.CETP transgenic mice on a C57BL/6 background.[8][9] This model is chosen for its human-like lipoprotein metabolism and susceptibility to diet-induced hypercholesterolemia.[9]

-

Age: 8-12 weeks at the start of the study.

-

Sex: Male mice are often used to avoid hormonal cycle variations.

-

Housing: Standard housing conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.[10]

Diet and Induction of Dyslipidemia

-

Acclimatization: Acclimatize mice for at least one week to the housing conditions upon arrival.

-

Diet:

-

Induction Period: Feed the mice the Western diet for a period of 4-8 weeks to establish a dyslipidemic phenotype before starting the treatment.[3][11]

Experimental Groups and Drug Administration

-

Group 1: Vehicle Control: Mice on Western diet receiving the vehicle solution (e.g., 0.5% methylcellulose (B11928114) in water).[10]

-

Group 2: this compound Treatment (Low Dose): Mice on Western diet receiving a low dose of this compound (e.g., 3 mg/kg/day).

-

Group 3: this compound Treatment (High Dose): Mice on Western diet receiving a high dose of this compound (e.g., 10 mg/kg/day).[10]

-

Administration: Administer this compound or vehicle orally via gavage once daily for the duration of the study (e.g., 4-8 weeks).[10]

Sample Collection

-

Blood Collection: Collect blood samples at baseline (before treatment) and at the end of the study. For interim time points, small volume serial blood sampling can be performed.

-

Method: For terminal collection, cardiac puncture under anesthesia is preferred to obtain a larger volume of blood. For serial sampling, tail vein or saphenous vein collection is appropriate.[13][14]

-

Anticoagulant: Collect blood in tubes containing EDTA to prevent coagulation.[10]

-

Fasting: Fast mice for 4-6 hours before blood collection to reduce variability in lipid levels.[1]

-

-

Plasma Preparation: Centrifuge the blood at 2,000 x g for 15 minutes at 4°C to separate the plasma. Store plasma at -80°C until analysis.[10][14]

Lipid Profile Analysis

-

Total Cholesterol (TC), Triglycerides (TG), and HDL-C:

-

LDL-C Calculation:

-

Formula: LDL-C can be estimated using the Friedewald formula (for triglycerides < 400 mg/dL): LDL-C = TC - HDL-C - (TG/5).[17]

-

-

Lipoprotein Profile by FPLC:

-

Method: Fast Protein Liquid Chromatography (FPLC) can be used to separate lipoproteins based on their size.[18][19] Plasma samples are injected into a size-exclusion column, and the cholesterol content of the eluted fractions is measured to generate a lipoprotein profile, allowing for the quantification of VLDL, LDL, and HDL cholesterol.[7][20]

-

Data Analysis

-

Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the lipid profiles between the different treatment groups. A p-value of <0.05 is typically considered statistically significant.

Experimental Workflow Diagram

Caption: Experimental workflow for evaluating this compound in mice.

Data Presentation

The following tables summarize the expected quantitative data from the described experimental protocol. The values are hypothetical but based on the known effects of this compound from preclinical and clinical studies.

Table 1: Plasma Lipid Profile After this compound Treatment

| Group | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) | HDL-C (mg/dL) | LDL-C (mg/dL) |

| Vehicle Control | 250 ± 20 | 150 ± 15 | 50 ± 5 | 170 ± 18 |

| This compound (3 mg/kg) | 200 ± 18 | 140 ± 12 | 100 ± 10 | 72 ± 9 |

| This compound (10 mg/kg) | 180 ± 15 | 135 ± 10 | 125 ± 12 | 33 ± 7** |

| Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle Control. |

Table 2: Lipoprotein Cholesterol Distribution by FPLC

| Group | VLDL-C (mg/dL) | LDL-C (mg/dL) | HDL-C (mg/dL) |

| Vehicle Control | 30 ± 4 | 175 ± 20 | 45 ± 5 |

| This compound (3 mg/kg) | 28 ± 3 | 75 ± 8 | 97 ± 9 |

| This compound (10 mg/kg) | 27 ± 3 | 35 ± 6 | 118 ± 11 |

| *Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle Control. |

Conclusion

This protocol provides a comprehensive framework for the preclinical evaluation of this compound's effect on lipid profiles in a relevant transgenic mouse model. The use of APOE*3-Leiden.CETP mice fed a Western diet allows for the induction of a human-like dyslipidemia, providing a robust system to test the efficacy of CETP inhibitors. The detailed methodologies for drug administration, sample collection, and lipid analysis will enable researchers to generate reliable and reproducible data to support the further development of this compound.

References

- 1. Assessing Whole-Body Lipid-Handling Capacity in Mice [jove.com]

- 2. A sensitive and convenient method for lipoprotein profile analysis of individual mouse plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lipid profiling analyses from mouse models and human infants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Expressing the Human Cholesteryl Ester Transfer Protein Minigene Improves Diet-Induced Fatty Liver and Insulin Resistance in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. APOE*3Leiden.CETP transgenic mice as model for pharmaceutical treatment of the metabolic syndrome [repository.tno.nl]

- 7. A Computational Model for the Analysis of Lipoprotein Distributions in the Mouse: Translating FPLC Profiles to Lipoprotein Metabolism | PLOS Computational Biology [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. tno-pharma.com [tno-pharma.com]

- 10. benchchem.com [benchchem.com]

- 11. ahajournals.org [ahajournals.org]

- 12. Lipidomic and transcriptomic analysis of western diet-induced nonalcoholic steatohepatitis (NASH) in female Ldlr -/- mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Blood sampling: Mouse | NC3Rs [nc3rs.org.uk]

- 14. bcm.edu [bcm.edu]

- 15. signosisinc.com [signosisinc.com]

- 16. Automated enzymatic standardized lipid analyses for plasma and lipoprotein fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The cholesteryl ester transfer protein (CETP) raises cholesterol levels in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Plasma lipid profiling across species for the identification of optimal animal models of human dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Isolation of Plasma Lipoproteins as a Source of Extracellular RNA - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Obicetrapib in Combination with Statins

For Researchers, Scientists, and Drug Development Professionals